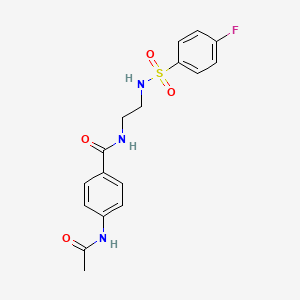

4-acetamido-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide

Description

Properties

IUPAC Name |

4-acetamido-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4S/c1-12(22)21-15-6-2-13(3-7-15)17(23)19-10-11-20-26(24,25)16-8-4-14(18)5-9-16/h2-9,20H,10-11H2,1H3,(H,19,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSZIKXONVKJTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Acetamido Group: The starting material, 4-aminobenzamide, is reacted with acetic anhydride under mild conditions to form 4-acetamidobenzamide.

Introduction of the Fluorophenylsulfonamido Group: The intermediate 4-acetamidobenzamide is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the fluorophenylsulfonamido group.

Formation of the Final Product: The resulting intermediate is further reacted with ethylenediamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to a sulfinamide or amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfinamides or amines.

Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and proteins involved in microbial cell wall synthesis, leading to the inhibition of biofilm formation and microbial growth.

Pathways Involved: It may interfere with the metabolic pathways of cancer cells, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives

(a) 4-Acetamido-N-(2-(2-methyl-1H-indol-1-yl)ethyl)benzamide (TG7-117)

- Structural Similarities : Shares the 4-acetamido-benzamide core and ethyl linker.

- Key Differences : Replaces the 4-fluorophenylsulfonamido group with a 2-methylindole moiety .

- Impact :

(b) N-Acetylprocainamide (4-Acetamido-N-(2-diethylaminoethyl)benzamide)

- Structural Similarities : Retains the 4-acetamido-benzamide core.

- Key Differences: Features a diethylaminoethyl group instead of fluorophenylsulfonamido.

- Impact :

Sulfonamido-Containing Analogs

(a) N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide

- Structural Similarities : Contains a sulfonamido group and aromatic ring.

- Key Differences : Uses a methoxy-substituted benzene instead of fluorophenyl and lacks the ethyl linker.

(b) 2-[(4-Fluorophenyl)carbonylamino]-N-(2-hydroxyethyl)acetamide

Functional Group Variations

(a) 4-Acetamido-N-(2-hydroxymethyl-6-methylphenyl)benzamide

- Structural Similarities : Benzamide core with acetamido substitution.

- Key Differences : Features a hydroxymethyl and methyl group on the adjacent phenyl ring.

(b) N-(2,4-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)

Data Table: Comparative Analysis

Research Findings and Implications

- Fluorine vs. Chlorine : Fluorine in the target compound improves metabolic stability compared to chlorine in etobenzanid but may reduce lipophilicity .

- Sulfonamido vs.

- Linker Flexibility : Ethyl linkers balance rigidity and flexibility, optimizing binding to deep receptor pockets compared to bulkier or shorter linkers .

Biological Activity

4-acetamido-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide is a synthetic organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound features an acetamido group, a fluorophenylsulfonamido group, and a benzamide moiety, which contribute to its diverse chemical properties and reactivity.

Chemical Structure

The IUPAC name for the compound is 4-acetamido-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]benzamide. Its molecular formula is , and it has a molecular weight of 373.40 g/mol. The structural formula can be represented as follows:

The biological activity of this compound primarily revolves around its interaction with specific molecular targets and pathways:

Molecular Targets:

- The compound is known to inhibit enzymes involved in microbial cell wall synthesis, which can lead to reduced biofilm formation and microbial growth.

- It may also interact with proteins involved in apoptosis and cell cycle regulation, potentially leading to cancer cell death.

Biological Pathways:

- The compound has been shown to interfere with metabolic pathways in cancer cells, promoting apoptosis or cell cycle arrest.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

-

Antimicrobial Activity:

- The compound has demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis.

-

Anticancer Activity:

- Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways.

-

Anti-inflammatory Effects:

- It may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| S. aureus | 5 µg/mL |

| P. aeruginosa | 15 µg/mL |

Case Study 2: Anticancer Activity

Another research article focused on the anticancer properties of the compound, revealing that it effectively induced apoptosis in breast cancer cells (MCF-7). The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

| Treatment Group | Apoptosis Rate (%) |

|---|---|

| Control | 10 |

| Compound Dose 1 | 30 |

| Compound Dose 2 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.